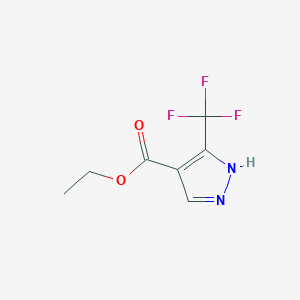

Ethyl 3-trifluoromethylpyrazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXIHSAEOXPAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344346 | |

| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155377-19-8 | |

| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件

3-三氟甲基吡唑-4-羧酸乙酯可以通过多种合成路线合成。 一种常见的方法是使 3-氨基巴豆酸乙酯与三氟乙酸酐在碱的存在下反应,然后环化形成吡唑环 . 反应条件通常包括 0-50°C 的温度范围和 2-6 小时的反应时间 .

工业生产方法

3-三氟甲基吡唑-4-羧酸乙酯的工业生产通常涉及使用与实验室方法类似的反应条件进行大规模合成。 该工艺可能包括额外的纯化步骤,例如重结晶或色谱法,以实现高纯度水平 .

化学反应分析

反应类型

3-三氟甲基吡唑-4-羧酸乙酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的吡唑-4-羧酸衍生物。

还原: 还原反应可以将羧酸酯基团转化为醇或醛。

取代: 三氟甲基基团可以参与亲核取代反应.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 可以在温和条件下使用胺或硫醇等亲核试剂.

主要产物

科学研究应用

Pharmaceutical Applications

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has been studied for its potential in drug development, particularly in creating compounds with anti-inflammatory and analgesic properties. Its derivatives have shown promising biological activities:

-

Analgesic and Anti-inflammatory Activities :

- Pyrazole derivatives, including this compound, have been linked to significant analgesic effects. For example, compounds derived from pyrazoles have demonstrated efficacy in reducing pain in various animal models .

- A study highlighted that certain pyrazole derivatives could inhibit the proliferation of cancer cells, suggesting potential use in oncology .

- Antimicrobial Properties :

- Anticancer Activity :

Agrochemical Applications

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is also recognized for its utility in agriculture:

-

Fungicidal Activity :

- This compound serves as an intermediate in the synthesis of several fungicides known as succinate dehydrogenase inhibitors (SDHIs). These fungicides are effective against various fungal pathogens affecting crops, including Alternaria species and other significant agricultural threats .

- The SDHI mechanism involves inhibiting mitochondrial respiration, which is crucial for fungal survival, thereby effectively controlling fungal diseases .

- Development of New Agrochemicals :

Synthesis and Derivatives

The synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate typically involves straightforward organic reactions that can be adapted to produce various derivatives with modified biological activities. The following table summarizes some key derivatives and their applications:

| Derivative | Biological Activity |

|---|---|

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylic acid | Antimicrobial and antifungal |

| Ethyl 5-substituted pyrazoles | Analgesic and anti-inflammatory |

| Pyrazole derivatives with carbohydrazide moiety | Anticancer properties |

Case Studies

- Case Study on Anticancer Activity :

-

Case Study on Agrochemical Efficacy :

- Research conducted by crop protection companies revealed that formulations containing ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate showed improved efficacy against Zymoseptoria tritici, a major pathogen affecting wheat crops. The results indicated a need for continued development of this compound into commercially viable fungicides .

作用机制

3-三氟甲基吡唑-4-羧酸乙酯的作用机制涉及它与特定分子靶标的相互作用。三氟甲基基团增强了化合物的亲脂性,使其能够更有效地穿透细胞膜。 它可以通过与活性位点的结合来抑制或激活酶,从而调节生化途径 .

相似化合物的比较

类似化合物

- 3-三氟甲基吡唑-4-羧酰胺乙酯

- 3-三氟甲基吡唑-4-羧酸乙酯

- 3-三氟甲基吡唑-4-羧酸甲酯

独特性

3-三氟甲基吡唑-4-羧酸乙酯的独特性在于其乙酯基团,与类似物相比,它赋予了不同的溶解度和反应活性。 三氟甲基基团还增强了其稳定性和亲脂性,使其成为各种研究应用中的宝贵化合物 .

生物活性

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (ETPC) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has the chemical formula and features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester. The incorporation of fluorinated groups is known to enhance lipophilicity, solubility, and overall bioactivity, making compounds like ETPC valuable in medicinal chemistry .

1. Antimicrobial Activity

ETPC has demonstrated notable antimicrobial properties. A study evaluated various pyrazole derivatives, including ETPC, revealing significant activity against a range of bacterial and fungal strains. The presence of the trifluoromethyl group was linked to enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of ETPC Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | E. coli | 15 |

| S. aureus | 18 | |

| Fusarium oxysporum | 20 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of ETPC has been highlighted in several studies. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vivo models demonstrated that ETPC significantly reduced edema and inflammatory markers, suggesting its utility as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of ETPC

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | 45 | 75 |

3. Anticancer Properties

Recent investigations have indicated that ETPC exhibits anticancer activity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. For instance, studies showed that ETPC had an IC50 value of against A549 lung cancer cells, demonstrating potent anticancer effects .

Table 3: Anticancer Activity of ETPC

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 0.0517 |

| HeLa (Cervical) | 0.075 |

| HepG2 (Liver) | 0.060 |

The biological activities of ETPC can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, ETPC reduces the synthesis of prostaglandins involved in inflammation .

- Induction of Apoptosis : In cancer cells, ETPC triggers apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins .

- Antimicrobial Mechanism : The trifluoromethyl group enhances membrane permeability in microbial cells, leading to increased susceptibility to the compound .

Case Studies

Several case studies have highlighted the therapeutic potential of ETPC:

- Case Study on Inflammation : In a murine model of carrageenan-induced paw edema, administration of ETPC significantly reduced paw swelling compared to control groups, indicating its effectiveness as an anti-inflammatory agent .

- Case Study on Cancer Treatment : A study involving human cancer cell lines showed that treatment with ETPC not only inhibited cell growth but also led to marked changes in cell morphology indicative of apoptosis .

常见问题

Q. What are the established synthetic routes for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, and how are key intermediates characterized?

A common method involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives under basic conditions. For example, describes a protocol using 1-chloro-2-methylpropan-2-ol and potassium carbonate in N,N-dimethylacetamide at 80°C for 10 hours. The reaction yields the target compound alongside a side product, which is removed via silica gel chromatography. Characterization typically employs LC-MS, -NMR, and -NMR to confirm purity and structure .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- -NMR : Identifies proton environments (e.g., trifluoromethyl group splitting patterns and ethyl ester signals at δ 4.10–4.33 ppm) .

- LC-MS : Validates molecular weight (m/z 208.14) and detects impurities .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700–1710 cm and pyrazole ring vibrations .

Q. How is crystallographic data analyzed for pyrazole derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is standard. The trifluoromethyl group’s electron density maps and torsion angles are refined using constraints. Mercury software ( ) aids in visualizing intermolecular interactions (e.g., H-bonding with ester groups) .

Advanced Research Questions

Q. How can reaction yields be optimized for copper-catalyzed derivatization of this compound?

details a click chemistry approach using copper sulfate/sodium ascorbate to synthesize triazole-pyrazole hybrids. Key optimizations include:

- Solvent ratio : THF/water (1:1) improves solubility of azide intermediates.

- Temperature : 50°C for 72 hours balances reaction rate and side-product formation.

- Purification : Dry-loading on Celite before flash chromatography (CHCl/MeOH gradient) enhances yield (41% achieved) .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals to assess electrophilic/nucleophilic sites. demonstrates this for pyrazole-4-carboxylic acid derivatives, correlating HOMO-LUMO gaps with biological activity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or receptors .

Q. What strategies resolve NMR signal overlap in trifluoromethyl-substituted pyrazoles?

Q. How are stereochemical challenges addressed in synthesizing pyrazole-containing pharmacophores?

highlights chiral HPLC or enzymatic resolution for enantiopure derivatives. For example, aprepitant analogs ( ) use (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as a chiral auxiliary. X-ray crystallography confirms absolute configuration .

Methodological Challenges & Data Contradictions

Q. How to troubleshoot low yields in triazole-pyrazole hybrid synthesis?

- Byproduct analysis : TLC monitoring (e.g., CHCl/MeOH 30:1) identifies unreacted azides.

- Catalyst loading : Excess copper sulfate (>0.2 equiv) may promote side reactions; ascorbate stabilizes Cu(I) .

- Workup : Ensure complete extraction (3× CHCl) to recover polar intermediates .

Q. How to reconcile discrepancies in ADMET predictions vs. experimental data?

reports GI absorption and BBB permeability via computational models (e.g., SwissADME). Experimental validation uses:

Q. What are the pitfalls in interpreting crystallographic data for fluorine-rich compounds?

- Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder; PART instructions in SHELXL refine occupancy .

- False hydrogen bonds : Fluorine’s electronegativity may mimic H-bonding; AIM analysis distinguishes electrostatic interactions .

Tables of Key Data

Q. Table 1. Synthetic Conditions for Pyrazole Derivatives

| Reaction Type | Conditions | Yield | Key Ref. |

|---|---|---|---|

| Cyclocondensation | KCO, DMAc, 80°C, 10 h | 60–70% | |

| Click Chemistry | CuSO, THF/HO, 50°C, 72 h | 41% | |

| Hydrolysis | NaOH, EtOH, reflux, 4 h | 72% |

Q. Table 2. NMR Assignments for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ethyl CH | 4.10–4.33 | q | OCHCH |

| Pyrazole C-3 | 144.7 | - | CF-substituted |

| COOEt C=O | 160.8 | - | Ester carbonyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。